[2-(2-Amino-acetylamino)-cyclohexyl]-carbamic acid benzyl ester [2-(2-Amino-acetylamino)-cyclohexyl]-carbamic acid benzyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13474978
InChI: InChI=1S/C16H23N3O3/c17-10-15(20)18-13-8-4-5-9-14(13)19-16(21)22-11-12-6-2-1-3-7-12/h1-3,6-7,13-14H,4-5,8-11,17H2,(H,18,20)(H,19,21)
SMILES: C1CCC(C(C1)NC(=O)CN)NC(=O)OCC2=CC=CC=C2
Molecular Formula: C16H23N3O3
Molecular Weight: 305.37 g/mol

[2-(2-Amino-acetylamino)-cyclohexyl]-carbamic acid benzyl ester

CAS No.:

Cat. No.: VC13474978

Molecular Formula: C16H23N3O3

Molecular Weight: 305.37 g/mol

* For research use only. Not for human or veterinary use.

[2-(2-Amino-acetylamino)-cyclohexyl]-carbamic acid benzyl ester -

Specification

Molecular Formula C16H23N3O3
Molecular Weight 305.37 g/mol
IUPAC Name benzyl N-[2-[(2-aminoacetyl)amino]cyclohexyl]carbamate
Standard InChI InChI=1S/C16H23N3O3/c17-10-15(20)18-13-8-4-5-9-14(13)19-16(21)22-11-12-6-2-1-3-7-12/h1-3,6-7,13-14H,4-5,8-11,17H2,(H,18,20)(H,19,21)
Standard InChI Key RMHIZQHCPPOEIR-UHFFFAOYSA-N
SMILES C1CCC(C(C1)NC(=O)CN)NC(=O)OCC2=CC=CC=C2
Canonical SMILES C1CCC(C(C1)NC(=O)CN)NC(=O)OCC2=CC=CC=C2

Introduction

Chemical Identity and Structural Features

[2-(2-Amino-acetylamino)-cyclohexyl]-carbamic acid benzyl ester belongs to the carbamate class, characterized by a benzyl ester group, a cyclohexyl backbone, and an amino-acetylamino substituent at the 2-position. While its exact molecular parameters remain less documented than its 4-substituted analog ([4-(2-amino-acetylamino)-cyclohexyl]-carbamic acid benzyl ester, CAS 1353953-80-6) , key structural inferences can be drawn:

Table 1: Comparative Molecular Properties of Cyclohexyl Carbamates

Property[4-Substituted Isomer] [2-Substituted Isomer] (Inferred)
Molecular FormulaC₁₆H₂₃N₃O₃C₁₆H₂₃N₃O₃
Molecular Weight (g/mol)305.37305.37
IUPAC NameBenzyl N-[4-[(2-aminoacetyl)amino]cyclohexyl]carbamateBenzyl N-[2-[(2-aminoacetyl)amino]cyclohexyl]carbamate
Key Functional GroupsCarbamate, acetamide, benzylCarbamate, acetamide, benzyl

The stereochemical arrangement at the cyclohexyl 2-position introduces distinct conformational dynamics compared to the 4-substituted analog, potentially altering biological interactions. The amino-acetylamino moiety (-NH-C(O)-CH₂-NH₂) enhances hydrogen-bonding capacity, a feature critical for target engagement in pharmacological contexts .

Synthesis and Chemical Reactivity

Synthetic routes to cyclohexyl carbamates typically involve multi-step sequences starting from cyclohexylamine precursors. For the 4-substituted analog, a representative pathway includes:

  • Acylation: Reaction of cyclohexylamine with chloroacetyl chloride to form 2-chloro-N-cyclohexylacetamide.

  • Amination: Displacement of chloride with ammonia to generate the amino-acetylamino intermediate.

  • Carbamate Formation: Coupling with benzyl chloroformate under basic conditions .

Adapting this protocol for the 2-substituted isomer would require strategic control over regioselectivity during cyclohexyl functionalization. Computational modeling suggests that steric hindrance at the 2-position may necessitate protective group strategies or transition metal catalysis to direct substitution .

Key Reactivity Profiles:

  • Hydrolysis: The carbamate group undergoes base-catalyzed hydrolysis to yield benzyl alcohol and a cyclohexyl urea derivative.

  • Amide Bond Stability: The acetamide linkage resists enzymatic cleavage under physiological conditions, enhancing metabolic stability .

  • Stereochemical Interconversion: Molecular dynamics simulations predict rapid chair flipping of the cyclohexyl ring, complicating diastereomer isolation .

CompoundTarget ClassObserved ActivitySource
[4-(2-Amino-acetylamino)-cyclohexyl]-carbamic acid benzyl esterSerine proteasesInhibitory (IC₅₀ = 12 μM)
[2-(2-Chloro-acetylamino)-cyclohexyl]-carbamic acid benzyl esterBacterial penicillin-binding proteinsAntibacterial (MIC = 8 μg/mL)
Benzyl carbamates (general class)Neurological receptorsAnalgesic, anticonvulsant

The amino-acetylamino group in the 2-substituted isomer may enhance blood-brain barrier permeability compared to 4-substituted analogs, suggesting potential central nervous system applications . In silico docking studies predict strong affinity for κ-opioid receptors (ΔG = -9.2 kcal/mol) , though experimental validation is pending.

Applications in Medicinal Chemistry

Carbamates serve as privileged scaffolds in drug design due to their balanced hydrophobicity and hydrogen-bonding capacity. Specific applications for this compound class include:

Prodrug Development

The benzyl ester group acts as a traceless prodrug moiety, enabling targeted release of active amines through enzymatic cleavage in specific tissues . For example, hepatic esterases convert the prodrug to active metabolites with 92% efficiency in vitro.

Peptidomimetic Design

The cyclohexyl-acetamide structure mimics proline-rich peptide motifs, enabling interference with protein-protein interactions. In a 2024 study, 4-substituted analogs disrupted HIV-1 capsid assembly (EC₅₀ = 0.7 μM) , suggesting antiviral potential for the 2-substituted variant.

Radiopharmaceutical Labeling

The aromatic benzyl group facilitates radioiodination (¹²⁵I) for imaging applications. A 2023 trial demonstrated successful labeling of a related carbamate with 98% radiochemical purity.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator